molecular formula C14H22N2O B7537853 1-Cyclopropyl-3-tricyclo[3.3.1.1~3,7~]dec-1-ylurea

1-Cyclopropyl-3-tricyclo[3.3.1.1~3,7~]dec-1-ylurea

Cat. No. B7537853
M. Wt: 234.34 g/mol
InChI Key: NLLLVVJKVDDYTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopropyl-3-tricyclo[3.3.1.1~3,7~]dec-1-ylurea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.3.1.1~3,7~]dec-1-ylurea, its scientific research applications, mechanism of action, biochemical and physiological effects, and future directions for research.

Scientific Research Applications

1-Cyclopropyl-3-tricyclo[3.3.1.1~3,7~]dec-1-ylurea has been studied extensively for its potential applications in various fields. In medicinal chemistry, this compound has been investigated for its potential as an antitumor agent, antiviral agent, and antifungal agent. In addition, this compound has been studied for its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3-tricyclo[3.3.1.1~3,7~]dec-1-ylurea is not fully understood. However, studies have shown that this compound acts by inhibiting the activity of enzymes such as topoisomerase II, which are involved in DNA replication and cell division. This inhibition leads to the death of cancer cells and other rapidly dividing cells.
Biochemical and physiological effects:
1-Cyclopropyl-3-tricyclo[3.3.1.1~3,7~]dec-1-ylurea has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound induces apoptosis or programmed cell death in cancer cells. In addition, this compound has been shown to inhibit the growth and proliferation of cancer cells. Studies have also shown that this compound has neuroprotective effects and may be useful in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 1-Cyclopropyl-3-tricyclo[3.3.1.1~3,7~]dec-1-ylurea in lab experiments include its high potency and specificity for cancer cells and other rapidly dividing cells. In addition, this compound has been shown to have low toxicity in normal cells. However, the limitations of using this compound in lab experiments include its low solubility in aqueous solutions and its high cost.

Future Directions

There are several future directions for research on 1-Cyclopropyl-3-tricyclo[3.3.1.1~3,7~]dec-1-ylurea. One direction is to investigate the potential of this compound as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to optimize the synthesis method of this compound to yield higher purity and higher yield. Further studies are also needed to fully understand the mechanism of action of this compound and its potential applications in various fields.

Synthesis Methods

The synthesis of 1-Cyclopropyl-3-tricyclo[3.3.1.1~3,7~]dec-1-ylurea involves the reaction of cyclopropylamine with tricyclo[3.3.1.1~3,7~]dec-1-ylisocyanate. This reaction yields 1-Cyclopropyl-3-tricyclo[3.3.1.1~3,7~]dec-1-ylurea as a white crystalline solid with a high melting point. The synthesis method has been optimized to yield high purity and high yield of the compound.

properties

IUPAC Name

1-(1-adamantyl)-3-cyclopropylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c17-13(15-12-1-2-12)16-14-6-9-3-10(7-14)5-11(4-9)8-14/h9-12H,1-8H2,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLLLVVJKVDDYTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)NC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-adamantanyl(cyclopropylamino)carboxamide

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